Val-Gly-Ser-Glu
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZIGQIDPXKMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319789 | |
| Record name | VGSG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61756-22-7 | |
| Record name | NSC350591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | VGSG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Short Peptide Sequences in Biological Systems
Short peptide sequences, typically consisting of 2 to 50 amino acids, are fundamental to a vast array of biological processes. ontosight.ai They can function as hormones, neurotransmitters, and signaling molecules, mediating complex physiological responses. ontosight.ai Their relatively small size allows for rapid synthesis and diffusion, making them efficient messengers. The specific sequence of amino acids in a peptide dictates its three-dimensional structure and, consequently, its biological function and interaction with other molecules. ontosight.aifrontiersin.org Even minor changes, such as the substitution of a single amino acid, can dramatically alter a peptide's biophysical properties and biological activity. mdpi.com
Synthetic Methodologies for Val Gly Ser Glu and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. iris-biotech.de20.210.105 This technique simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. thieme-connect.de The synthesis of Val-Gly-Ser-Glu via SPPS necessitates careful planning regarding the choice of resin, protecting groups, coupling agents, and cleavage conditions. peptide.com
Resin Selection and Functionalization Strategies
The choice of solid support, or resin, is a critical first step in SPPS as it dictates the conditions for peptide cleavage and the nature of the C-terminus of the final product. peptide.combiosynth.com Resins are typically composed of polystyrene beads cross-linked with divinylbenzene (B73037) (DVB), though other materials like polyethylene (B3416737) glycol (PEG) are also used to enhance swelling and reaction kinetics. iris-biotech.debiosynth.com
| Resin Type | Linker Type | Cleavage Condition | Key Characteristics |
| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., high concentration of TFA) | Commonly used for Fmoc-based SPPS to yield a C-terminal carboxylic acid. |
| 2-Chlorotrityl chloride (2-CTC) Resin | Trityl | Mildly acidic (e.g., dilute TFA) | Allows for the synthesis of protected peptide fragments as the side-chain protecting groups remain intact during cleavage. peptide.com |
| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | Primarily used in Boc-based SPPS. iris-biotech.de |
The loading capacity of the resin, expressed in millimoles per gram (mmol/g), is another important factor. iris-biotech.de For a short peptide like this compound, a resin with a standard substitution level (0.5 to 1.2 mmol/g) is generally appropriate. peptide.com However, for longer or more complex sequences, a lower substitution resin may be preferred to minimize aggregation of the growing peptide chains. iris-biotech.debiotage.com
Amino Acid Protection Strategies (e.g., Fmoc Chemistry, Side-Chain Protection)
The most prevalent strategy for modern SPPS is Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The Fmoc group protects the α-amino group of the incoming amino acid and is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This orthogonal protection scheme allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups or the peptide-resin linkage. 20.210.105
The side chains of certain amino acids must be protected to prevent unwanted side reactions during synthesis. For the this compound sequence, the following protecting groups are commonly employed:
| Amino Acid | Side-Chain Functional Group | Common Protecting Group | Rationale for Protection |
| Valine (Val) | Isopropyl | None | The alkyl side chain is generally unreactive under standard SPPS conditions. |
| Glycine (B1666218) (Gly) | Hydrogen | None | The side chain is a single hydrogen atom and does not require protection. |
| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu) | Prevents O-acylation during coupling and dehydration. The tBu group is stable to piperidine but cleaved by strong acids like TFA. |
| Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | tert-Butyl (OtBu) | Prevents side-chain amide bond formation and other side reactions. The OtBu group is also cleaved by TFA. google.com |
These protecting groups are chosen for their stability throughout the synthesis cycles and their clean removal during the final cleavage step.
Coupling Reagents and Reaction Protocols
The formation of the peptide bond between the deprotected N-terminus of the growing peptide chain and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent. bachem.com This activation step converts the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group. iris-biotech.de
Several classes of coupling reagents are available, each with its own mechanism and efficacy.
| Reagent Class | Example Reagents | Mechanism of Action |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or OxymaPure to suppress racemization. bachem.comiris-biotech.de |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Forms a highly reactive acyl-uronium/aminium species. Known for high coupling efficiency and low racemization. bachem.comacs.org |
| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium-activated ester. acs.org |
For the synthesis of this compound, a typical coupling protocol would involve pre-activating the Fmoc-protected amino acid with a coupling reagent and an additive before adding it to the deprotected peptide-resin. uniurb.it The reaction is usually carried out in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP). acs.org Monitoring the completion of the coupling reaction is crucial and can be done using qualitative tests like the ninhydrin (B49086) (Kaiser) or TNBS test.
Cleavage and Deprotection Procedures
Once the peptide sequence is fully assembled on the resin, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. This process, often referred to as global deprotection, is typically achieved by treating the peptide-resin with a strong acid. rsc.org
The composition of the cleavage cocktail is critical and is tailored to the specific amino acids in the peptide sequence to minimize side reactions. A common cleavage cocktail for Fmoc-based synthesis is a mixture containing trifluoroacetic acid (TFA) as the primary cleavage agent, along with scavengers to trap the reactive carbocations generated from the protecting groups. thermofisher.comsigmaaldrich.com
A standard cleavage cocktail might consist of:
TFA (88-95%) : The strong acid that cleaves the peptide from the resin and removes the side-chain protecting groups. rsc.orgpeptide.com
Water (2.5-5%) : Acts as a scavenger and helps to hydrolyze any remaining protecting groups.
Triisopropylsilane (TIS) (2-5%) : A scavenger that effectively quenches trityl and other carbocations. peptide.com
Phenol (5%) : Another scavenger, particularly useful for protecting tyrosine and tryptophan residues (though not present in this compound). peptide.com
The cleavage reaction is typically performed at room temperature for 1-3 hours. Following cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by the addition of a cold anti-solvent, such as diethyl ether or methyl tert-butyl ether. rsc.org The precipitated peptide can then be collected by centrifugation or filtration and subjected to purification, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Considerations for Specific Residues in Synthesis (e.g., Aspartic and Glutamic Acid Derivatives, Pseudoproline Monomers)
The synthesis of peptides containing certain amino acids can present unique challenges. While glutamic acid is less problematic than aspartic acid in terms of side reactions, careful consideration is still required. acs.org Aspartic acid residues are particularly prone to aspartimide formation, a base-catalyzed side reaction that can occur during the piperidine-mediated Fmoc deprotection steps. ethz.chbiotage.com This rearrangement leads to the formation of a five-membered ring imide, which can result in chain termination or the formation of difficult-to-separate byproducts. ethz.ch While glutamic acid is less susceptible to this intramolecular cyclization due to its longer side chain, the formation of pyroglutamate (B8496135) at the N-terminus can be a concern under certain conditions. acs.org
To mitigate potential aggregation issues, especially in longer peptide sequences, specialized building blocks can be incorporated. Pseudoproline dipeptides, for instance, are dimeric amino acid derivatives that introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that can lead to aggregation and incomplete reactions. sigmaaldrich.com For a sequence like this compound, if it were part of a larger, more aggregation-prone peptide, a pseudoproline dipeptide could be strategically inserted. For example, if a serine or threonine residue were to be coupled, a Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH or Fmoc-Xaa-Thr(Ψ(Me,Me)pro)-OH dipeptide could be used, where Xaa is the preceding amino acid. csic.es Similarly, Dmb-Gly derivatives can be used to prevent aggregation in glycine-rich sequences. iris-biotech.de
Enzymatic Synthesis Strategies for Peptide Bond Formation
An alternative to chemical synthesis is the use of enzymes to catalyze the formation of peptide bonds. This approach, known as enzymatic peptide synthesis, offers several advantages, including high stereospecificity, the absence of racemization, and the use of milder reaction conditions, often in aqueous environments. thieme-connect.de This method typically avoids the need for extensive side-chain protection. thieme-connect.de
For the synthesis of dipeptides like Val-Gly, L-amino acid esterase (LAE) has been shown to be effective. researchgate.net The enzyme catalyzes the condensation of a valine methyl ester with glycine. researchgate.net This enzymatic approach can be extended to the synthesis of longer peptides through either a stepwise or fragment condensation strategy. Proteases, which normally hydrolyze peptide bonds, can be used in reverse under specific conditions (thermodynamic or kinetic control) to form them. thieme-connect.de For instance, a peptide fragment like Val-Gly could be enzymatically ligated to a Ser-Glu fragment using a suitable ligase, provided the enzyme has the appropriate substrate specificity. google.com While the direct enzymatic synthesis of the full this compound tetrapeptide is less commonly documented than SPPS, the principles of enzymatic ligation offer a promising and "greener" alternative for the synthesis of this and other peptides.
Purification Techniques for Synthetic Peptides (e.g., HPLC)
Following the synthesis of peptides such as this compound, the crude product contains the target peptide along with a variety of impurities. bachem.com These impurities often include deletion sequences (peptides missing one or more amino acids), truncated peptides, incompletely deprotected peptides, and residual chemical reagents from the synthesis process. bachem.comlcms.cz The removal of these by-products is critical to ensure the purity of the final peptide, which is essential for accurate scientific research. Chromatographic methods are frequently used to assess and separate these impurities from the final product. lcms.cz
High-Performance Liquid Chromatography (HPLC) is the industry-standard and most widely used technique for the purification of synthetic peptides due to its high resolution and efficiency. nih.govteknoscienze.comresearchgate.net Specifically, Reversed-Phase HPLC (RP-HPLC) is the predominant mode employed for this purpose. bachem.comlcms.czhplc.eu This technique separates molecules based on their relative hydrophobicity. bachem.comunibo.it
In RP-HPLC, the crude peptide mixture is dissolved in a polar mobile phase and loaded onto a column packed with a non-polar stationary phase. hplc.eunih.gov The components of the mixture adsorb to the hydrophobic surface of the stationary phase. harvardapparatus.com A gradient of increasing organic solvent concentration is then applied to the column. nih.gov As the mobile phase becomes less polar, the adsorbed peptides desorb and elute from the column at characteristic solvent concentrations unique to each peptide. hplc.euharvardapparatus.com More hydrophobic peptides are retained longer on the column and elute at higher organic solvent concentrations, while more polar impurities are washed out earlier. bachem.com
The successful purification of a tetrapeptide like this compound using RP-HPLC depends on the careful selection of several parameters, including the stationary phase, mobile phase composition, and the elution gradient.
Stationary Phase Selection: The choice of stationary phase is crucial for achieving optimal separation. The most common stationary phases for peptide purification are silica-based particles chemically modified with hydrophobic alkyl chains. bachem.comnih.gov
| Parameter | Common Characteristics for Peptide Purification | Rationale |
| Ligand Type | C18 (Octadecyl), C8 (Octyl), C4 (Butyl) | C18 is the most common and provides strong hydrophobic retention suitable for a wide range of peptides. bachem.comhplc.euunibo.itharvardapparatus.com C8 and C4 phases are less retentive and can be advantageous for purifying very hydrophobic peptides that might be irreversibly retained on a C18 column. nih.govunibo.it |
| Pore Size | 100 Å to 300 Å | Wide-pore (300 Å) materials are often preferred for larger peptides and proteins to ensure the molecules can access the bonded phase within the pores. nih.govhplc.eu For shorter peptides like tetrapeptides, 100-130 Å pores are also effective. lcms.czresearchgate.net |
| Particle Size | 3 µm to 10 µm | Smaller particle sizes generally lead to higher resolution and narrower peaks, while larger particles are used for preparative scale purification to handle larger sample loads. harvardapparatus.com |
Mobile Phase Composition: The mobile phase typically consists of a two-solvent system: an aqueous component (Solvent A) and an organic modifier (Solvent B).
| Component | Common Reagents | Purpose |
| Solvent A (Aqueous) | Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA) | The water is the main polar component. TFA acts as an ion-pairing agent, protonating carboxyl groups and masking residual silanols on the stationary phase to improve peak shape and resolution. bachem.comlcms.czhplc.eu |
| Solvent B (Organic) | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is the most common organic modifier used to elute peptides from the RP column due to its low viscosity and UV transparency. nih.govhplc.eu The TFA concentration is kept consistent with Solvent A. |
Gradient Elution: A linear gradient, where the concentration of the organic modifier (Solvent B) is increased over time, is typically used to elute the peptides. nih.gov The optimal gradient is developed to maximize the resolution between the target peptide and its closely related impurities. lcms.cz For a short, relatively hydrophilic peptide like this compound, the elution would be expected at a lower acetonitrile concentration.
An illustrative gradient for purifying a short peptide is shown below. The exact percentages and times would be optimized for the specific separation.
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) |
| 0 | 95% | 5% |
| 5 | 95% | 5% |
| 35 | 65% | 35% |
| 40 | 5% | 95% |
| 45 | 5% | 95% |
| 50 | 95% | 5% |
Following the chromatographic separation, fractions are collected and analyzed by analytical HPLC to determine their purity. bachem.com Those fractions containing the peptide at the desired purity level are pooled and then lyophilized (freeze-dried) to remove the solvents and obtain the final, purified peptide as a solid powder, often as a TFA salt. bachem.comlipopharm.pl
While RP-HPLC is the most common method, other techniques such as ion-exchange chromatography or size-exclusion chromatography can be used in special cases, particularly if RP-HPLC fails to provide adequate separation. nih.govlipopharm.pl
Compound and Reagent Table
| Name | Abbreviation / Synonym | Formula | Role/Class |
| This compound | VGSE | C15H26N4O8 | Tetrapeptide |
| Acetonitrile | ACN | C2H3N | Organic Mobile Phase Solvent |
| Trifluoroacetic Acid | TFA | C2HF3O2 | Ion-Pairing Agent |
| Water | H2O | H2O | Aqueous Mobile Phase Solvent |
| Valine | Val | C5H11NO2 | Amino Acid |
| Glycine | Gly | C2H5NO2 | Amino Acid |
| Serine | Ser | C3H7NO3 | Amino Acid |
| Glutamic Acid | Glu | C5H9NO4 | Amino Acid |
| Diisopropylethylamine | DIPEA | C8H19N | Reagent in Synthesis |
| Hydroxybenzotriazole | HOBt | C6H5N3O | Reagent in Synthesis |
| Piperidine | C5H11N | Reagent in Synthesis | |
| Tert-butyl | tBu | (CH3)3C- | Protecting Group |
| Trityl | Trt | (C6H5)3C- | Protecting Group |
Advanced Structural Characterization of Val Gly Ser Glu
Spectroscopic Techniques for Conformational and Purity Assessment
Spectroscopic methods are instrumental in defining the three-dimensional structure and confirming the chemical identity of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure of peptides. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are employed to assign proton resonances and establish through-bond and through-space connectivities between amino acid residues. mdpi.com
For peptides like Val-Gly-Ser-Glu, NMR studies can reveal conformational preferences. For instance, in related peptide fragments, NOESY spectra have been used to identify helical structures and β-turns. mdpi.com The chemical shifts of diastereotopic protons, such as the β-protons of serine and the methyl groups of valine, are sensitive to the local conformational environment and can indicate ordered structures. chemrxiv.org In some cases, the presence of specific NOEs, like a strong signal between the CβH of an amino acid and the backbone NH of the subsequent residue, can provide clear evidence of particular structural motifs. nih.gov The analysis of amide proton chemical shifts as a function of temperature can also offer insights into hydrogen bonding and conformational flexibility. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a sensitive method for investigating the secondary structure of peptides in solution. photophysics.com The technique measures the differential absorption of left and right circularly polarized light, which is characteristic of ordered structures like α-helices and β-sheets. photophysics.com
While short peptides like this compound may not form stable secondary structures in isolation, CD spectroscopy can detect tendencies towards certain conformations. For example, the CD spectrum of a peptide with a high content of α-helices typically shows a positive peak around 190 nm and two negative peaks at approximately 208 and 222 nm. photophysics.com In contrast, peptides with significant β-sheet content may exhibit a negative band around 218 nm. researchgate.net The analysis of CD spectra can be used to estimate the percentage of different secondary structural elements. mdpi.com
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential tool for verifying the molecular weight and amino acid sequence of peptides. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to generate gas-phase peptide ions with minimal fragmentation, allowing for accurate molecular weight determination. annualreviews.org
Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis to confirm the amino acid sequence. nih.gov In this process, the protonated peptide is subjected to collisionally activated dissociation (CAD), which breaks the peptide bonds and generates a series of fragment ions. nih.gov The resulting fragmentation pattern, consisting of b- and y-ions, provides sequence-specific information. ohio-state.edu The detection of neutral products formed during fragmentation can also offer valuable structural details. nih.gov
Table 1: Theoretical and Experimental Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₄O₈ | sigmaaldrich.com |
| Monoisotopic Mass | 420.1856 Da | Calculated |
| Average Mass | 420.415 Da | Calculated |
| Fragmentation Ions (Predicted) | b₂, y₂, b₃, y₃ | ohio-state.edu |
Chromatographic Methods for Homogeneity and Identity Confirmation
Chromatographic techniques are crucial for assessing the purity and confirming the identity of synthetic peptides. ucl.ac.uk High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used to separate the target peptide from impurities such as deletion or truncated sequences that may arise during synthesis. ucl.ac.ukrockefeller.edu
The retention time of the principal peak in an HPLC chromatogram is a key parameter for identity confirmation when compared to a reference standard. polypeptide.com The homogeneity of the peptide is determined by the absence of significant secondary peaks in the chromatogram.
Amino Acid Composition Analysis
Amino acid analysis provides quantitative information on the amino acid composition of a peptide, confirming that the correct amino acids are present in the expected ratios. researchgate.net This is typically achieved by hydrolyzing the peptide into its constituent amino acids using strong acid (e.g., 6 M HCl at 110°C for 24 hours), followed by chromatographic separation and quantification of the individual amino acids. The resulting molar ratios should correspond to the theoretical composition of the peptide. polypeptide.com
Table 2: Expected Amino Acid Composition of this compound
| Amino Acid | Theoretical Molar Ratio |
| Valine (Val) | 1 |
| Glycine (B1666218) (Gly) | 1 |
| Serine (Ser) | 1 |
| Glutamic Acid (Glu) | 1 |
Conformational Flexibility and Dynamics Studies
The biological function of peptides is often linked to their conformational flexibility and dynamics. Molecular dynamics (MD) simulations and certain experimental techniques can provide insights into the dynamic behavior of peptides. medcraveonline.com
Molecular and Cellular Mechanisms of Action
Interactions with Cellular Receptors and Associated Signaling Pathways
The tetrapeptide Val-Gly-Ser-Glu and its related sequences interact with multiple receptor systems, initiating distinct downstream cellular responses. These interactions range from classical chemoattraction to complex signaling cascades influencing metabolic processes.
This compound is recognized as one of the two primary acidic tetrapeptides that constitute the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). nih.govtandfonline.combiosyn.comnih.gov These peptides were identified in extracts from human lung tissue and are known for their preferential chemotactic activity for eosinophils. tandfonline.comnih.gov The structural integrity of the tetrapeptide is crucial for its biological function. The chemotactic activity is dependent on both the hydrophobic N-terminal valine residue, which is thought to interact with a hydrophobic domain on the receptor, and the charged C-terminal glutamic acid residue, which is presumed to perturb a polar domain to initiate cell movement. biosyn.com
Studies have demonstrated that the interaction is stereospecific, suggesting a distinct receptor on the eosinophil surface. tandfonline.comnih.gov Modifications or substitutions of the amino acids can significantly alter the chemotactic effect. nih.gov For instance, the N-terminal tripeptide Val-Gly-Ser can inhibit the chemotactic response to the full tetrapeptide, likely by competing for the hydrophobic binding site on the eosinophil surface. tandfonline.com Beyond chemotaxis, ECF-A tetrapeptides like this compound have been shown to enhance the expression of Fc receptors for IgG on both rat and human eosinophils. nih.gov Similarly, this compound can increase the number of human eosinophils that form rosettes with complement-coated erythrocytes, indicating an enhancement of complement receptors. medchemexpress.com However, some research suggests that while these tetrapeptides were initially considered selective eosinophil chemoattractants, their activity in vitro may be negligible compared to other stimuli, and they may be ineffective in vivo. ersnet.org
Table 1: Summary of ECF-A Receptor Binding Studies for this compound
| Research Finding | Cellular Effect | Implication | Source(s) |
|---|---|---|---|
| Preferential Chemotaxis | Directs migration of eosinophils | Key component of ECF-A mediated allergic response | nih.gov, tandfonline.com, biosyn.com, nih.gov |
| Structural Dependence | N-terminal (hydrophobic) and C-terminal (polar) residues are essential for activity | Defines the pharmacophore for receptor interaction and activation | biosyn.com |
| Receptor Inhibition | N-terminal fragment (Val-Gly-Ser) inhibits chemotaxis | Competitive binding at the receptor site | tandfonline.com |
| Receptor Enhancement | Increases expression of IgG Fc receptors and complement receptors | Modulates other eosinophil immune functions beyond chemotaxis | nih.gov, medchemexpress.com |
| Contested Efficacy | In vitro activity considered negligible compared to other stimuli; potentially ineffective in vivo | Questions the physiological significance as a primary chemoattractant | ersnet.org |
While direct binding studies of the this compound tetrapeptide to the Calcitonin Receptor-Like Receptor (CRLR) are not detailed, a longer peptide containing this sequence demonstrates significant interaction. The C-terminal fragment of α-calcitonin gene-related peptide (α-CGRP), which has the sequence Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2, exerts its effects by binding to CRLR. CRLR is a G protein-coupled receptor that requires association with Receptor Activity-Modifying Proteins (RAMPs) to function and determine ligand specificity. interchim.fruniprot.org
The CRLR/RAMP complex is the definitive receptor for the calcitonin family of peptides. interchim.fr The specific RAMP (RAMP1, RAMP2, or RAMP3) that combines with CRLR dictates whether the resulting receptor will bind CGRP or other peptides like adrenomedullin. interchim.fruniprot.orgnih.gov RAMPs are essential not only for conferring ligand specificity but also for the proper trafficking of the CRLR to the cell membrane. interchim.fr The interaction of the α-CGRP fragment containing the this compound motif with the CRLR/RAMP complex is a critical step in initiating its downstream signaling cascade.
The binding of ligands to the CRLR/RAMP receptor complex typically leads to the activation of adenylate cyclase. interchim.frgoogle.com.na This enzyme catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger. google.com.namdpi.com The α-CGRP (30-37) fragment, which contains the this compound sequence, stimulates adenylate cyclase upon binding to its receptor, resulting in an increase in intracellular cAMP levels. This elevation in cAMP is pivotal for a variety of physiological responses, including the modulation of cellular metabolism and vasodilation. google.com.na The cAMP signaling pathway involves the activation of protein kinases, such as protein kinase A, which then phosphorylate downstream targets to produce a cellular response. google.com.namdpi.com
Research has shown that the tetrapeptide this compound is localized to the epidermal growth factor receptor (EGFR) on the surface membrane of cells. biosynth.com EGFR is a transmembrane protein that plays a critical role in regulating cell growth and differentiation. google.comresearchgate.net The binding of ligands to EGFR typically initiates a signaling cascade that can lead to mitogenic stimulation. google.com In addition to its localization at the EGFR, this compound has been observed to increase light emission from HL60 cells when they are cultured with monoclonal antibodies directed against the EGFR, suggesting a functional interaction. biosynth.com The peptide may also enhance cell proliferation, an effect potentially linked to its cleavage by proteases. biosynth.com
This compound exhibits distinct chemoattractant properties for specific cell lines, most notably the human promyelocytic leukemia cell line, HL-60. biosynth.comnih.gov Studies have shown that this compound acts as a chemoattractant for HL-60 cells that have been differentiated to have eosinophilic characteristics. nih.gov The concentration optima for this chemotactic response were similar to those observed for normal human eosinophils. nih.gov It is noteworthy that undifferentiated HL-60 cells did not show a chemotactic response to the tetrapeptide, indicating that the ability to respond is a feature acquired during eosinophilic differentiation. nih.gov Neutrophil-differentiated HL-60 cells also did not respond to this compound, highlighting the specificity of the chemoattraction. nih.gov
Table 2: Chemotactic Activity of this compound on HL-60 Cells
| Cell State | Response to this compound | Comparison | Source(s) |
|---|---|---|---|
| Undifferentiated HL-60 | No chemotactic ability | Inactive | nih.gov |
| Eosinophil-differentiated HL-60 | Positive chemotactic response | Active | nih.gov |
| Neutrophil-differentiated HL-60 | No response | Inactive | nih.gov |
| General HL-60 | Shows chemotactic activity | Active | biosynth.com |
A related but distinct peptide motif, Val-Ser-Glu-Glu (VSEE), has been shown to influence the Wnt/β-catenin signaling pathway. medchemexpress.comx-mol.netnih.gov This peptide, identified from duck egg white, has been studied for its role in regulating bone and lipid metabolism. x-mol.netnih.gov Research using ovariectomized rat models and MC3T3-E1 cells demonstrated that VSEE can promote bone growth and inhibit abnormal lipid metabolism. nih.gov The underlying mechanism for these effects was identified as the regulation of the Wnt/β-catenin signaling pathway, alongside changes in intestinal microbiota. x-mol.netnih.govresearchgate.net
Enzyme Substrate or Modulator Role
The interaction of this compound with enzymes is a critical aspect of its biological activity, encompassing both its susceptibility to cleavage and its potential to modulate enzyme function.
Susceptibility to Proteolytic Cleavage by Specific Enzymes
This compound, like other peptides, can be a substrate for various proteases. The cleavage of this tetrapeptide can lead to its inactivation or the generation of smaller peptide fragments with different biological activities. The susceptibility to specific proteases is determined by the amino acid sequence of the peptide. While specific studies detailing the cleavage of this compound by a wide range of proteases are limited, the known specificities of common proteases allow for predictions of potential cleavage sites.
For instance, proteases with broad specificity, such as Proteinase K, are capable of cleaving peptide bonds at the carboxylic side of aliphatic and hydrophobic amino acids, which are present in this compound. nih.gov Other proteases have more stringent sequence requirements.
Table 1: Potential Proteolytic Cleavage Sites in this compound Based on General Enzyme Specificities
| Protease Family | General Recognition Sequence | Potential Cleavage Site in this compound |
| Serine Proteases | ||
| - Chymotrypsin | Prefers large hydrophobic residues (e.g., Phe, Trp, Tyr) at P1 position. | Unlikely to be a primary substrate. |
| - Trypsin | Cleaves after Lys or Arg at P1. | No cleavage expected. |
| - Thrombin | Recognizes sequences like Leu-Val-Pro-Arg- | -Gly-Ser. sigmaaldrich.com |
| Cysteine Proteases | ||
| - Papain | Broad specificity, but can be influenced by residues surrounding the cleavage site. | Potential for cleavage at various points. |
| Aspartic Proteases | ||
| - Pepsin | Prefers large hydrophobic residues (Phe, Tyr, Trp, Leu) at P1 or P1'. | Potential for cleavage, but not at a highly specific site. |
| Metalloproteases | ||
| - Thermolysin | Cleaves before large hydrophobic residues (e.g., Leu, Ile, Val, Phe). | Potential cleavage before Valine. |
It is important to note that these are predictions based on general protease specificities and the actual cleavage can be influenced by the three-dimensional structure of the peptide and the specific conditions of the enzymatic reaction.
Role in Enzyme Active Site Interactions and Modulatory Effects
The interaction of this compound with the active sites of enzymes or receptors is fundamental to its role as a signaling molecule. As an eosinophil chemotactic factor of anaphylaxis (ECF-A) tetrapeptide, its structure is critical for its biological activity. nih.gov
Studies on the structural determinants of eosinophil chemotaxis have revealed that the N-terminal tripeptide, Val-Gly-Ser, can act as a competitive inhibitor of the full this compound tetrapeptide. nih.gov This suggests a direct interaction with a specific binding site, likely on a receptor or an enzyme on the eosinophil surface. The inhibitory effect of the N-terminal fragment indicates that it occupies the same binding site as the full tetrapeptide, preventing the latter from eliciting its chemotactic effect. This competitive interaction underscores the importance of the N-terminal region of this compound for its recognition and binding. nih.gov
Modulation of Cellular Processes (e.g., ion transport, cellular proliferation)
This compound has been shown to modulate fundamental cellular processes, including ion transport and cellular proliferation, which are central to its physiological and pathological roles.
The tetrapeptide has been identified as a modulator of ion transport through its interaction with peptide transporters. Specifically, this compound can inhibit the uptake of the dipeptide Gly-Sar by the peptide transporter PepT1. cabidigitallibrary.orgvt.edu This inhibition suggests that this compound can compete with other peptides for binding to PepT1, thereby influencing the transport of those peptides across the cell membrane. The peptide transport system is crucial for the absorption and cellular uptake of small peptides, and its modulation by this compound can have significant effects on cellular nutrition and signaling. cabidigitallibrary.org
Furthermore, the biological activity of this compound is linked to cellular proliferation. As a component of the eosinophil chemotactic factor of anaphylaxis (ECF-A), it plays a role in the inflammatory response, which involves the proliferation and recruitment of specific cell types. nih.govnih.gov The chemotactic activity of this compound for eosinophils is a key aspect of this process, guiding these immune cells to sites of inflammation. medchemexpress.com The interaction of such peptides with cellular receptors can trigger signaling cascades that ultimately influence cell proliferation and differentiation. google.com.na While the precise signaling pathways activated by this compound leading to proliferation are not fully elucidated, the involvement of VLA integrins in T-cell proliferation provides a model for how peptide-receptor interactions can translate into mitogenic signals. nih.gov
Table 2: Summary of Cellular Processes Modulated by this compound
| Cellular Process | Specific Effect | Interacting Molecule/System | Supporting Evidence |
| Ion Transport | Inhibition of dipeptide uptake | Peptide Transporter 1 (PepT1) | Competitive inhibition of Gly-Sar transport. cabidigitallibrary.orgvt.edu |
| Cellular Proliferation | Eosinophil chemotaxis and recruitment | Eosinophil surface receptors | Component of Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). nih.govnih.govmedchemexpress.com |
The modulation of these fundamental cellular processes highlights the importance of this compound as a signaling molecule in both physiological and pathological contexts.
Role in Broader Biological Processes and Protein Contexts
Post-Translational Modifications and Proteolytic Processing Pathways
N-Terminal Modifications and Related Enzymatic Specificities
The N-terminal residue of a protein is a critical determinant for a variety of co-translational and post-translational modifications that affect the protein's stability, function, and ultimate fate. When the sequence Val-gly-ser-glu is located at the N-terminus of a polypeptide, it is subject to a well-defined enzymatic processing pathway.
Initially, proteins are synthesized with an initiator methionine (iMet). mdpi.com The enzyme Methionine aminopeptidase (B13392206) (MetAP) is responsible for cleaving this iMet. mdpi.com The specificity of MetAPs is dictated by the size of the side chain of the second amino acid residue. nih.gov Valine (Val), having a relatively small side chain, is one of the seven residues (along with Gly, Ala, Ser, Cys, Pro, and Thr) that permit the complete removal of the initiator methionine. mdpi.comnih.gov
Following the excision of iMet, the newly exposed N-terminal valine can undergo further modification. N-terminal acetylation (Nt-acetylation), catalyzed by N-terminal acetyltransferases (NATs), is a highly common modification. mdpi.comoapi.int The NatA complex is the major enzyme responsible for acetylating N-termini that begin with Val, Ala, Ser, Thr, Gly, or Cys. mdpi.com This acetylation can have profound effects on the protein. Research in Saccharomyces cerevisiae has shown that Nt-acetylated residues, including valine, can be recognized as a degradation signal (degron) by the Doa10 ubiquitin ligase, marking the protein for degradation via the N-end rule pathway. oapi.int This pathway, termed the AcN-degron pathway, is crucial for protein quality control and regulation of protein half-life. oapi.int
Table 1: Enzymatic Specificity at N-Terminal Valine
| Modification Step | Enzyme | N-Terminal Residue(s) | Outcome for Val-Terminus |
|---|---|---|---|
| Initiator Methionine Excision | Methionine aminopeptidase (MetAP) | Val, Gly, Ala, Ser, Cys, Pro, Thr | iMet is efficiently removed, exposing the Val residue. mdpi.comnih.gov |
| N-Terminal Acetylation | NatA Acetyltransferase | Val, Ala, Ser, Thr, Cys, Gly | The exposed Val is a substrate for Nt-acetylation. mdpi.comoapi.int |
Influence on the Proteolytic Processing of Complex Proteins (e.g., human acid alpha-glucosidase)
Human acid alpha-glucosidase (GAA) is a lysosomal enzyme essential for the degradation of glycogen. nih.gov Its deficiency leads to the metabolic myopathy known as Pompe disease. elabscience.com The biosynthesis and maturation of GAA are complex, involving proteolytic processing of a ~110-kDa precursor polypeptide into smaller, more active forms, including a 70-kDa species, within the lysosome. novoprolabs.com The efficiency of this processing is critical for its therapeutic efficacy. novoprolabs.com
While the specific tetrapeptide this compound has not been directly identified in the scientific literature as a modulator of GAA processing, research into accelerating this processing has focused on modifying amino acid sequences near the cleavage sites. A patent for modified GAA polypeptides describes increasing the hydrophobicity near the N-terminal 70-kDa processing site to enhance the rate of maturation. elabscience.com One of the native sequences in this region of GAA is Tyr-ser-Val-Glu-Phe-ser-Glu-Glu-Pro-Phe-Gly. elabscience.com This sequence, while different from the tetrapeptide , highlights the importance of valine and glutamic acid residues in the vicinity of a key proteolytic cleavage site that generates the mature, active enzyme. elabscience.com Modifications at or near this site are intended to create a GAA variant that is processed more rapidly to its mature 70-kDa form. elabscience.com
Contributions to Biochemical Signaling Networks
The most well-documented role for the this compound tetrapeptide is in biochemical signaling within the immune system. It has been identified as one of the Eosinophil Chemotactic Factors of Anaphylaxis (ECF-A). abbexa.com ECF-A is a term for a group of substances released from mast cells during allergic, anaphylactic reactions that selectively attract eosinophils, a type of white blood cell.
This compound, along with the related tetrapeptide Ala-gly-ser-glu, demonstrates specific chemotactic activity for eosinophils, guiding their migration to sites of inflammation. Beyond simple attraction, this compound also enhances the function of these cells. Research has shown that this tetrapeptide can increase the expression of receptors on the eosinophil cell surface. Specifically, it dose-dependently increases the number of human eosinophils that can bind to complement-coated particles (rosetting with EAC3b) and enhances the expression of eosinophil Fc receptors, which are crucial for recognizing and responding to antibody-coated targets like parasites. abbexa.com This enhancement of receptor expression correlates with an increased ability of eosinophils to participate in antibody-dependent cytotoxicity.
Table 2: Signaling Role of this compound
| Signaling Context | Molecule | Target Cell | Observed Effect |
|---|---|---|---|
| Anaphylaxis / Allergic Response | Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) | Eosinophil | Chemotaxis (cellular attraction). |
| Immune Response Modulation | This compound | Eosinophil | Enhances expression of complement receptors. abbexa.com |
Structure Activity Relationship Sar Studies
Identification of Critical Amino Acid Residues for Biological Function
Research has demonstrated that each amino acid residue within the Val-Gly-Ser-Glu sequence plays a distinct and critical role in its biological function, particularly its chemotactic activity for eosinophils. The acidic tetrapeptides of ECF-A, including this compound, exhibit peak in vitro chemotactic activity for human eosinophils at concentrations ranging from 3 x 10⁻⁸ M to 10⁻⁶ M. nih.gov
Impact of Specific Amino Acid Substitutions on Peptide Conformation and Activity
The substitution of individual amino acids within the this compound sequence has profound effects on both the peptide's conformation and its biological activity. The identity of the N-terminal amino acid is particularly crucial. For example, while this compound and Ala-Gly-Ser-Glu show similar peak chemotactic activities, substituting valine with leucine (B10760876) (Leu-Gly-Ser-Glu) maintains high activity, whereas a phenylalanine substitution (Phe-Gly-Ser-Glu) results in a significant decrease in potency, requiring a much higher concentration to elicit a peak response. nih.gov This indicates that the size and properties of the side chain at the N-terminus are key determinants of receptor interaction.
Interestingly, the inversion of the glycine (B1666218) and serine residues does not appear to alter the eosinophil chemotactic activity, suggesting some flexibility in the central part of the peptide backbone. nih.gov However, as previously mentioned, the deletion of glycine drastically reduces activity, emphasizing the importance of the peptide's length and the spatial arrangement of its functional groups. nih.gov
Substitutions can also impact the peptide's secondary structure. For instance, in other peptide systems, replacing a hydrophobic residue like valine with less hydrophobic amino acids such as alanine (B10760859), glycine, or serine can dramatically decrease α-helical structure. nih.gov While the specific conformational changes in this compound due to such substitutions require further detailed structural analysis, it is clear that the interplay of hydrophobicity and charge across the peptide is vital for its biological function.
| Peptide Analog | Peak Chemotactic Activity Concentration | Relative Potency |
| This compound | 3 x 10⁻⁸ M to 10⁻⁶ M | High |
| Ala-Gly-Ser-Glu | 3 x 10⁻⁸ M to 10⁻⁶ M | High |
| Leu-Gly-Ser-Glu | 10⁻⁸ M to 10⁻⁷ M | High |
| Phe-Gly-Ser-Glu | 10⁻⁴ M | Low |
Role of Individual Amino Acids (Valine, Glycine, Serine, Glutamic Acid) in Peptide Structure and Target Interaction
Valine (Val): As the N-terminal residue, valine's hydrophobic side chain is critical for the initial interaction with the eosinophil receptor. nih.gov The bulk and hydrophobicity of this residue significantly influence the peptide's binding affinity. nih.govtechnologynetworks.com The importance of this position is underscored by the observation that substitutions with other hydrophobic residues like alanine and leucine maintain high activity, while the larger aromatic phenylalanine reduces it. nih.gov
Glycine (Gly): Glycine is the smallest amino acid, possessing only a hydrogen atom as its side chain. technologynetworks.compdx.edu This grants it significant conformational flexibility, allowing the peptide backbone to adopt specific turns or conformations that may be crucial for fitting into the receptor's binding pocket. russelllab.org Its role as a spacer is critical, as its deletion leads to a tenfold increase in the concentration required for peak chemotactic activity. nih.gov
Glutamic Acid (Glu): The C-terminal glutamic acid residue possesses a negatively charged carboxyl group in its side chain at physiological pH. vanderbilt.edu This acidic nature is a defining feature of ECF-A tetrapeptides and is crucial for their biological activity. nih.gov The negative charge likely plays a key role in electrostatic interactions with positively charged residues in the receptor binding site, anchoring the C-terminus of the peptide and ensuring proper orientation for signal transduction.
Rational Design Principles for this compound Analogs with Modified Activities
The insights gained from SAR studies provide a foundation for the rational design of this compound analogs with modified activities, such as enhanced potency, selectivity, or stability. Key principles for designing such analogs include:
N-Terminal Modification: The N-terminal valine can be substituted with other hydrophobic amino acids to modulate binding affinity. The goal is to optimize the size and hydrophobicity of the side chain for a stronger interaction with the receptor's hydrophobic pocket.
Backbone Modification: The peptide backbone can be altered to enhance stability against enzymatic degradation. This can involve the use of D-amino acids, which are not recognized by many proteases, or the introduction of non-natural amino acids to create peptidomimetics. unc.edu However, any modification must preserve the critical spacing between the N- and C-terminal residues.
C-Terminal Modification: The C-terminal carboxyl group of glutamic acid is essential. Analogs could be designed with other acidic amino acids or chemical groups that mimic the negative charge and hydrogen bonding capabilities of the carboxylate.
Conformational Constraints: Introducing conformational constraints, such as cyclization, can lock the peptide into its bioactive conformation, potentially increasing potency and stability. mdpi.com This could be achieved by forming a lactam bridge between the side chains of appropriately substituted amino acids.
Computational Modeling and Theoretical Studies
Molecular Docking and Dynamics Simulations of Peptide-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between peptides and their biological targets. nih.gov These methods have been instrumental in understanding how peptides like Val-Gly-Ser-Glu bind to specific receptors, providing insights into their mechanism of action. nih.gov
For instance, studies on various peptides have shown that specific amino acid compositions, such as the presence of charged and aromatic residues, significantly influence binding affinity and reactivity. mdpi.com In the context of the tetrapeptide this compound, which is known as an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) tetrapeptide, computational models can predict its interaction with cellular receptors. medchemexpress.com The peptide has been shown to dose-dependently increase the number of human eosinophils rosetting with complement-coated sheep erythrocytes (EAC3b). medchemexpress.com
MD simulations can further refine the static picture provided by molecular docking by simulating the dynamic nature of the peptide-protein complex over time. nih.gov This allows for the observation of conformational changes and the stability of the interactions. For example, simulations of other peptides have revealed the importance of hydrophilic residues like Glutamic acid (Glu) and Serine (Ser) in interacting with the head group regions of lipid membranes, which can be a critical aspect of a peptide's biological activity. tandfonline.com While specific docking studies for this compound are not extensively detailed in the provided results, the general applicability of these methods is well-established for peptide research. nih.govnih.gov
A study on duck egg white peptides identified a related peptide, Val-Ser-Glu-Glu (VSEE), which promotes calcium uptake. researchgate.net Homology modeling and molecular docking in that study suggested potential active sites on the transient receptor potential cation channel subfamily V member 6 (TRPV6). researchgate.net This highlights how computational methods can be applied to understand the structure-activity relationship of similar peptide sequences.
De Novo Peptide Design Utilizing Computational Algorithms
De novo peptide design involves the creation of novel peptide sequences with desired properties using computational algorithms. biorxiv.orgplos.org These algorithms can explore vast sequence spaces to identify candidates with high predicted activity and stability, a process that is often faster and more economical than experimental high-throughput screening. uniri.hr
Various computational frameworks have been developed for de novo peptide design. One such framework involves a two-stage process where an initial sequence selection is performed based on a multimeric template structure to generate low potential energy sequences. plos.org This is followed by a computational validation procedure to assess properties like fold specificity and association affinity. plos.org
Evolutionary algorithms and genetic algorithms are also employed to design peptides by mimicking the principles of Darwinian evolution to identify and optimize peptide ligands. researchgate.net These methods can be coupled with in silico docking to evaluate the fitness of each generated peptide. researchgate.net Another approach, the Viterbi algorithm, has been used for de novo peptide design by sequentially generating the peptide, residue by residue, along a chosen path on a protein surface. nih.gov
While the direct application of these algorithms to specifically design the this compound sequence is not explicitly detailed, these computational tools represent the current state-of-the-art in creating novel peptides for various therapeutic applications. biorxiv.orgresearchgate.net
Prediction of Peptide Conformation, Stability, and Energetics
Understanding the three-dimensional conformation and stability of a peptide is crucial for determining its biological activity. Computational methods are widely used to predict these properties. researchgate.netulb.ac.be
The conformation of a peptide can be predicted using methods like the Rotational Isomeric States Model combined with a hidden Markov model Viterbi algorithm. researchgate.net This approach calculates the probability of different torsion states of the amino acid residues to determine the most probable conformation. researchgate.net The accuracy of such predictions can be significantly better than those based solely on the most probable states of individual residues. researchgate.net
The stability of a peptide, particularly how it changes upon mutation, can be assessed using various computational tools. nih.gov These methods often rely on database-derived potentials that account for interactions along the peptide chain and non-local interactions. ulb.ac.be For instance, the stability changes of solvent-accessible residues have been correlated with the statistical propensities of single amino acids. ulb.ac.be
The energetics of peptides, such as the ground state energy, can be calculated using fragmentation-based approaches. In this method, the peptide is broken down into its constituent amino acids, which are simulated independently. The energies are then reassembled with chemical corrections to estimate the total energy of the peptide. arxiv.orgarxiv.org This approach has shown good accuracy for small peptides. arxiv.org A study calculated the ground state energy for the tripeptide Ser-Gly-Glu, a fragment of this compound, using this method. arxiv.orgarxiv.org
The table below shows the ground state energy (GSE) for Ser-Gly-Glu calculated via a fragmentation and reassembly approach compared to the classically computed ground truth (GT) value.
| Peptide | GT GSE [Ha] | Em [Ha] | RE [%] |
| Ser-Gly-Glu | -1062.00937 | -1062.04546 | 0.00340 |
Data from "Efficient Protein Ground State Energy Computation via Fragmentation and Reassembly". arxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. mdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. mdpi.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules to build a predictive model. mdpi.com While specific QSAR models for this compound were not found in the search results, the principles of QSAR are broadly applicable to peptides. For example, QSAR studies on other peptides have revealed the importance of hydrophobic amino acids at the C-terminus for high activity. nih.gov
Fragment-Based Computational Methodologies for Peptide Analysis
Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small chemical fragments that bind to a biological target. uni-marburg.de These fragments are then grown or merged to create a more potent lead compound. uni-marburg.de Computational methods play a crucial role in FBDD, from the design of fragment libraries to the analysis of fragment binding.
A computational approach for mapping amino acid side chains on protein surfaces, known as ANCHORSmap, has been used to predict and characterize the binding preferences of kinases for Arginine. plos.org This fragment-based method accurately identified binding sites and provided structural explanations for kinase specificity. plos.org In this approach, charged or polar residues like Aspartic acid, Glutamic acid, and Serine can be computationally replaced by other residues to determine their contribution to binding. plos.org
Another computational technique involves the fragmentation of proteins into their constituent amino acids to calculate properties like the ground state energy, as mentioned in section 7.3. arxiv.orgarxiv.org This method simplifies complex calculations and has been applied to peptides containing Glycine (B1666218), Serine, and Glutamic acid. arxiv.org While a direct fragment-based analysis of this compound was not found, these methodologies demonstrate the power of fragment-based computational approaches in peptide research.
Application of Artificial Intelligence and Machine Learning in Peptide Design and Structural Analysis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery by enabling the rapid design and optimization of novel therapeutic peptides. researchgate.netpolifaces.de These technologies can address challenges such as predicting peptide properties, designing peptides with high affinity and specificity, and analyzing complex structural data. polifaces.denih.gov
Deep generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), are being used for the de novo design of peptides. researchgate.netpolifaces.de These models can learn from large datasets of known peptides to generate new sequences with desired characteristics. polifaces.de ML algorithms can also be trained to predict various peptide properties, such as antimicrobial or antiviral activity, based on their physicochemical properties. uniri.hr
Advanced Research Methodologies and Analytical Techniques
In Vitro Assay Development for Functional Characterization
In vitro assays are fundamental for determining the biological activity of Val-gly-ser-glu in a controlled laboratory setting. These assays are designed to measure specific cellular responses, providing insight into the peptide's functional role.
Chemotaxis Assays: this compound has been identified as an eosinophil chemotactic factor-A (ECF-A) tetrapeptide. chemicalbook.com Chemotaxis assays are therefore crucial for characterizing its ability to induce the directed migration of specific cell types. These assays typically involve creating a concentration gradient of the peptide and measuring the movement of cells, such as eosinophils, towards it. chemicalbook.comresearchgate.net Common formats include the Boyden chamber assay, where cells migrate through a porous membrane separating two compartments, and under-agarose assays, where cell movement is observed across a gel. researchgate.net Studies have shown that this compound can dose-dependently increase the number of human eosinophils, confirming its chemotactic properties. chemicalbook.com
Receptor Binding Assays: To understand how this compound initiates a cellular response, receptor binding assays are employed to identify and characterize its interaction with cell surface receptors. These assays quantify the binding of a ligand (the peptide) to a receptor. springernature.com Methodologies often involve using a labeled version of the peptide, typically with a radioactive isotope, and measuring the amount of label bound to cells or isolated cell membranes that express the potential receptor. springernature.com While the specific receptor for this compound is a subject of investigation, the principles used to study the binding of its constituent amino acids, such as glutamate (B1630785) and glycine (B1666218) to NMDA receptors, can be adapted for this purpose. nih.govescholarship.org
Cellular Uptake Assays: These assays are designed to measure the transport of this compound into cells. giffordbioscience.com By using a labeled form of the peptide, researchers can track its internalization over time. Such studies help determine whether the peptide's effects are mediated solely by surface receptors or if it needs to enter the cell to exert its function. giffordbioscience.com Furthermore, by using inhibitors of known cellular transport systems, these assays can help identify the specific mechanisms (e.g., amino acid transporters) responsible for its uptake. researchgate.net
Table 1: Overview of In Vitro Assays for this compound Characterization
| Assay Type | Purpose | Example Application for this compound |
|---|---|---|
| Chemotaxis Assay | To measure the directed migration of cells in response to a chemical gradient. researchgate.net | Quantifying the migration of human eosinophils toward a concentration gradient of this compound to confirm its chemoattractant properties. chemicalbook.com |
| Receptor Binding Assay | To quantify the affinity and specificity of the peptide's interaction with cell surface receptors. springernature.com | Using a radiolabeled version of this compound to measure its binding to membranes isolated from immune cells. |
| Cellular Uptake Assay | To determine the rate and mechanism of the peptide's transport into the cell. giffordbioscience.com | Tracking the internalization of a fluorescently labeled this compound in cultured cells to investigate its intracellular fate. |
Use of Labeled Peptides in Advanced Research Applications
Labeling this compound with specific tags is a powerful strategy for tracking its location, interactions, and fate within biological systems.
Fluorescent Labeling: Attaching a fluorescent molecule (a fluorophore) to this compound allows for its direct visualization in cells and tissues using techniques like fluorescence microscopy. This method is invaluable for cellular uptake studies and for observing the peptide's localization within subcellular compartments. The efficiency of labeling can be optimized by controlling factors such as pH and temperature. acs.org Specific chemical methods have been developed for the selective labeling of peptides, including those that target N-terminal amino acids like glycine. nih.gov
Isotopic Labeling: This technique involves replacing one or more atoms in the peptide with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N). nih.gov Since the chemical properties of the isotopically labeled peptide are nearly identical to the unlabeled version, it serves as an excellent tracer in biological experiments. Isotopic labeling is particularly useful in quantitative mass spectrometry to differentiate the added peptide from any endogenous versions and to precisely measure its concentration in complex mixtures. nih.gov It is also a key tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying peptide structure and dynamics.
Table 2: Comparison of Labeling Techniques for Peptide Research
| Labeling Method | Principle | Key Applications | Advantages |
|---|---|---|---|
| Fluorescent Labeling | Covalent attachment of a fluorophore that emits light upon excitation. acs.org | Cellular imaging, localization studies, fluorescence microscopy. | Enables direct visualization in real-time; high sensitivity. |
| Isotopic Labeling | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into the peptide structure. nih.gov | Quantitative mass spectrometry, metabolic tracing, NMR structural studies. | Does not alter the peptide's biological activity; provides precise quantification. |
Targeted Proteomic Techniques for Peptide Identification, Localization, and Quantification
Targeted proteomics provides highly sensitive and specific methods for detecting and quantifying known peptides like this compound in complex biological samples such as plasma or tissue extracts. yale.edu Unlike discovery proteomics, which aims to identify all proteins in a sample, targeted approaches focus on measuring a predefined set of molecules with high precision. yale.edu
Techniques such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) are at the forefront of targeted proteomics. yale.edu These mass spectrometry-based methods work by selectively monitoring for a specific precursor ion (corresponding to the mass of this compound) and its characteristic fragment ions produced within the instrument. This two-stage filtering provides exceptional specificity, allowing for accurate quantification even at very low concentrations. yale.edu Similar approaches have been successfully used to identify and quantify the related peptide, γ-Glu-Val-Gly, in various food samples. researchgate.net These techniques are essential for pharmacokinetic studies, biomarker discovery, and understanding how the concentration of this compound changes in different physiological or pathological states.
Table 3: Targeted Proteomic Methods for Peptide Analysis
| Technique | Description | Primary Use for this compound |
|---|---|---|
| Multiple Reaction Monitoring (MRM) | A mass spectrometry technique that monitors specific, predefined precursor-to-fragment ion transitions. yale.eduresearchgate.net | Absolute quantification of the peptide in biological fluids like blood or urine. |
| Parallel Reaction Monitoring (PRM) | Similar to MRM, but acquires the full fragment ion spectrum for a target precursor, offering higher selectivity. yale.edu | Validation of the peptide's presence and quantification in complex tissue lysates where interference is high. |
Establishment and Utilization of In Vitro Cell Culture Models for Mechanistic Investigations
In vitro cell culture models are indispensable for conducting mechanistic investigations into the biological effects of this compound. These systems allow researchers to study cellular responses in a simplified and highly controlled environment.
Given that this compound is an eosinophil chemotactic peptide, primary human eosinophils isolated from blood are a highly relevant cell model. chemicalbook.com In addition to eosinophils, other cell types are used to explore the peptide's broader effects. For instance, studies on other chemotactic peptides have utilized cell lines and primary cultures of monocytes and fibroblasts to investigate inflammatory and tissue remodeling processes. nih.govresearchgate.net These models can be used to dissect the specific intracellular signaling pathways that are activated upon peptide exposure, monitor for changes in gene expression, and observe morphological changes or other cellular functions like degranulation or cytokine release. Comparing responses in different cell types helps to build a comprehensive picture of the peptide's biological role.
Table 4: In Vitro Cell Models for Studying this compound
| Cell Model | Relevance | Potential Mechanistic Investigation |
|---|---|---|
| Primary Human Eosinophils | As a known target for the peptide's chemotactic activity. chemicalbook.com | Studying signaling pathways involved in cell migration; measuring the release of inflammatory mediators. |
| Monocytes / Macrophages | Key cells in the inflammatory response that may be recruited by chemotactic factors. nih.gov | Assessing chemotactic response and activation markers following peptide treatment. |
| Fibroblasts | Structural cells involved in tissue repair and inflammation, known to respond to other chemotactic peptides. researchgate.net | Investigating effects on cell proliferation, migration, and production of extracellular matrix components. |
Future Directions and Emerging Research Avenues
Elucidation of Undefined Molecular Targets and Intracellular Pathways
The primary reported activity of Val-gly-ser-glu is its selective enhancement of complement receptors on human eosinophils. medchemexpress.commedchemexpress.com However, the precise molecular interactions and the subsequent intracellular signaling cascades are not fully mapped. Future research must prioritize the identification of the specific receptor subtype(s) with which this compound interacts. While it is known to affect EAC3b rosette formation, the exact binding protein or receptor complex remains to be definitively identified. medchemexpress.com
A critical avenue of investigation involves exploring potential G-protein coupled receptors (GPCRs), a common class of receptors for signaling peptides. Techniques such as affinity chromatography using immobilized this compound could isolate binding partners from eosinophil membrane extracts. Subsequent identification via mass spectrometry would provide direct evidence of the molecular target.
Once a target receptor is identified, downstream pathway elucidation becomes paramount. Investigating the activation or inhibition of key signaling molecules such as adenylyl cyclase, phospholipase C, and various protein kinases (e.g., MAPK, PI3K/Akt) will be crucial. glpbio.com This can be achieved by treating eosinophils or other relevant cell lines with this compound and measuring changes in second messenger levels (e.g., cAMP, IP3) and the phosphorylation status of pathway components. Unraveling these pathways will provide a mechanistic understanding of how this compound modulates eosinophil function and may reveal connections to other cellular processes. nih.gov
Development of Novel and Efficient Synthetic Strategies for Complex Analogs
To explore the structure-activity relationship (SAR) of this compound, the synthesis of a diverse range of analogs is essential. Modern peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS), provide a robust framework for creating these analogs efficiently. Future synthetic efforts should focus on several key areas:
Systematic Amino Acid Substitution: Replacing each amino acid residue (Val, Gly, Ser, Glu) with other natural and non-natural amino acids will help determine the contribution of each position to the peptide's activity. For instance, substituting Valine with other hydrophobic residues like Leucine (B10760876) or Isoleucine could probe the importance of the side-chain structure. researchgate.net
Incorporation of Non-natural Amino Acids: Introducing non-proteinogenic amino acids can confer unique properties, such as increased resistance to proteolytic degradation, enhanced receptor affinity, or constrained conformations. acs.org
Peptidomimetics: Designing non-peptide molecules that mimic the essential structural features of this compound could lead to compounds with improved oral bioavailability and metabolic stability, making them more viable as therapeutic candidates.
Advanced Synthesis Methods: While standard Fmoc or Boc chemistries are effective, challenges such as peptide aggregation during synthesis can occur. chinayyhg.com Exploring novel linkers, coupling reagents, and flow-based synthesis systems could improve the yield and purity of complex analogs. chinayyhg.comthieme-connect.de
These synthetic campaigns will generate libraries of novel compounds for biological screening, facilitating the identification of molecules with enhanced potency, selectivity, or modified functional activity.
High-Throughput Screening for Discovery of New Interactions and Functions
High-throughput screening (HTS) offers a powerful methodology for rapidly assessing the biological activities of the synthesized this compound analogs and for discovering entirely new functions for the parent peptide. nih.gov An HTS campaign could involve screening a library of analogs against a panel of cell-based assays to identify compounds with superior eosinophil-modulating effects.
Furthermore, HTS can be used to uncover novel biological roles beyond eosinophil chemotaxis. By screening this compound against diverse cellular targets, such as a broad range of receptors, enzymes, and ion channels, new interactions can be identified. rsc.org For example, positional scanning combinatorial libraries could be synthesized and screened to rapidly identify key amino acid residues required for binding to new targets. acs.orgnih.gov This unbiased approach has the potential to link this compound to unforeseen biological pathways and disease contexts, such as inflammation, immune regulation, or tissue repair. rsc.orgrsc.org
Table 1: Proposed Future Research Strategies for this compound
| Research Area | Objective | Proposed Methodologies | Potential Outcome |
|---|---|---|---|
| Molecular Target ID | Identify the specific receptor(s) for this compound on eosinophils. | Affinity Chromatography-Mass Spectrometry, Radioligand Binding Assays. | Definitive identification of binding partners, enabling targeted drug design. |
| Pathway Analysis | Map the intracellular signaling pathways activated by receptor binding. | Western Blot for phosphorylated proteins (MAPK, Akt), Second Messenger Assays (cAMP, Ca2+). | Mechanistic understanding of the peptide's cellular effects. |
| Analog Synthesis | Generate a library of this compound analogs to probe structure-activity relationships. | Solid-Phase Peptide Synthesis (SPPS) with natural and non-natural amino acids. chinayyhg.com | Identification of key structural motifs; development of more potent or stable analogs. |
| HTS for New Functions | Discover novel biological activities and molecular interactions. | High-throughput screening of the peptide against diverse cell lines and protein targets. nih.govrsc.org | Expansion of the known biological role of this compound into new therapeutic areas. |
| Multi-Omics | Obtain a systems-level view of the cellular response to the peptide. | Transcriptomics (RNA-seq), Proteomics (Mass Spectrometry), Metabolomics on peptide-treated cells. creative-proteomics.com | Comprehensive understanding of the peptide's global impact on cellular networks. |
Integration of Multi-Omics Data for a Comprehensive Systems-Level Understanding
To achieve a holistic understanding of the biological impact of this compound, a systems-biology approach integrating multiple "omics" datasets is essential. mdpi.com This involves treating relevant cell systems (such as eosinophils or other immune cells) with the peptide and subsequently analyzing the global changes at different molecular levels. creative-proteomics.com
Transcriptomics: RNA-sequencing can reveal the full spectrum of genes whose expression is altered by this compound, providing insights into the broader cellular programs being activated or suppressed.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications, offering a direct view of the functional cellular machinery being affected. creative-proteomics.com
Metabolomics: Analyzing the cellular metabolome can uncover shifts in metabolic pathways, linking the peptide's signaling functions to cellular energy and biosynthesis.
Integrating these large datasets using bioinformatics tools and platforms can reveal complex molecular relationships and regulatory networks that would be missed by single-level analysis. nih.govmixomics.org This multi-omics approach can provide a comprehensive signature of the cellular response to this compound, helping to predict its function in different physiological and pathological contexts and identify potential biomarkers for its activity. nih.govoup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
